2-氧代-4-苯基丁酸乙酯 d5

描述

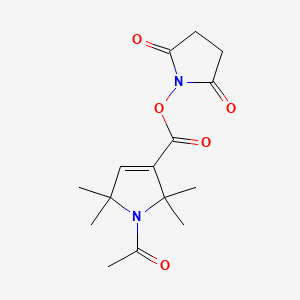

Ethyl 2-Oxo-4-phenylbutyrate d5 is an aliphatic α-ketoester . It is used in the synthesis of ethyl ®-2-hydroxy-4-phenylbutyrate, an important chiral precursor for angiotensin-converting enzyme (ACE) inhibitor .

Synthesis Analysis

The synthesis of Ethyl 2-Oxo-4-phenylbutyrate involves the use of potassium tert-butoxide added to a solution of the diester in toluene at 0 °C . After being stirred at the same temperature for 30 min, the reaction mixture is kept at room temperature overnight . The bio-reduction of ethyl 2-oxo-4-phenylbutyrate at a substrate concentration of 0.8 M (164.8 g/L) was achieved by the recombinant diketoreductase in an aqueous-toluene biphasic system coupled with formate dehydrogenase for the regeneration of cofactor, resulting in an overall hydroxyl product yield of 88.7% (99.5% ee) .Molecular Structure Analysis

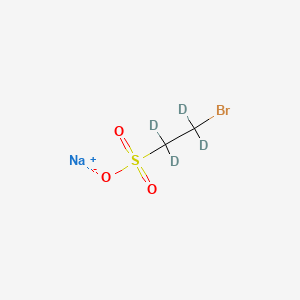

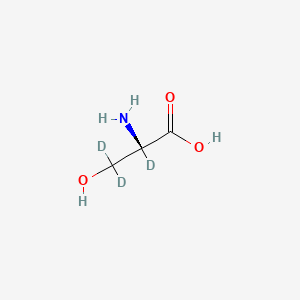

The molecular formula of Ethyl 2-Oxo-4-phenylbutyrate d5 is C12 2H5 H9 O3 . Its molecular weight is 211.27 .Chemical Reactions Analysis

Bioreduction of ethyl 2-oxo-4-phenylbutyrate is reported to yield ethyl ®-2-hydroxy-4-phenylbutanoate . The effect of ionic liquid on the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate by Saccharomyces cerevisiae has been reported .Physical and Chemical Properties Analysis

Ethyl 2-Oxo-4-phenylbutyrate d5 is a light yellow oily liquid . It has a boiling point of 132 °C/2 mmHg (lit.) , a density of 1.091 g/mL at 25 °C (lit.) , and a refractive index n20/D 1.504 (lit.) .科学研究应用

手性构筑块合成

2-氧代-4-苯基丁酸乙酯 (OPBE) 在合成血管紧张素转化酶 (ACE) 抑制剂中作为关键的手性构筑块,展示了其在药物化学中的重要性。例如,假丝酵母 SW 2026 的羰基还原酶对 OPBE 的对映选择性还原产生了旋光活性乙基 (R)-2-羟基-4-苯基丁酸酯 [(R)-HPBE],这是 ACE 抑制剂合成中的关键中间体 (Li, Ni, & Sun, 2010)。这种酶促还原具有高度选择性,强调了该酶在生产手性纯药物成分中的用途。

生物催化和酶工程

作为各种 ACE 抑制剂的前体,乙基 (R)-2-羟基-4-苯基丁酸酯的不对称合成也可以通过创新的生物催化策略来实现。生物催化为传统的化学合成提供了一种环保的替代方案,其中毕赤酵母 CBS 704被认为是还原 2,4-二氧代-4-苯基丁酸乙酯中酮基的有效催化剂,具有很高的化学选择性和对映选择性 (D’Arrigo, Pedrocchi-Fantoni, & Servi, 2010)。此外,通过杂交瘤技术产生的催化抗体已被用于 OPBE 的不对称还原,优化生物转化过程以实现几乎完全的转化和对映过剩 (Zhimin & Gensheng, 2012)。

创新的合成方法

使用重组大肠杆菌菌株,共表达特定基因以增强催化活性,已经证明了乙基 (R)-2-羟基-4-苯基丁酸酯的可扩展生物催化合成。该方法在催化剂产率方面提供了显着的优势,能够以高浓度和优异的对映过剩生产 (R)-HPBE,展示了手性中间体工业规模合成的潜力 (Ni, Su, Li, Zhou, & Sun, 2013)。

安全和危害

未来方向

Ethyl 2-Oxo-4-phenylbutyrate d5 may be used in the synthesis of ethyl ®-2-hydroxy-4-phenylbutyrate, an important chiral precursor for angiotensin-converting enzyme (ACE) inhibitor . This suggests potential applications in the development of ACE inhibitors.

Relevant Papers The papers retrieved discuss the synthesis and properties of Ethyl 2-Oxo-4-phenylbutyrate d5 . They provide valuable insights into the chemical reactions involved in its synthesis and its potential applications .

作用机制

Target of Action

Ethyl 2-Oxo-4-phenylbutyrate d5 primarily targets enzymes involved in the reduction of α-ketoesters . These enzymes, such as carbonyl reductases, play a crucial role in various biochemical reactions, including the reduction of ketones to alcohols .

Mode of Action

The compound interacts with its target enzymes by serving as a substrate for reduction . The bioreduction of Ethyl 2-Oxo-4-phenylbutyrate d5 yields Ethyl ®-2-hydroxy-4-phenylbutanoate . This reaction is facilitated by the enzyme’s ability to transfer hydrogen from a donor to the carbonyl group of the α-ketoester .

Biochemical Pathways

The reduction of Ethyl 2-Oxo-4-phenylbutyrate d5 is part of larger biochemical pathways involving the synthesis of chiral precursors. Specifically, the product of this reduction, Ethyl ®-2-hydroxy-4-phenylbutanoate, is an important chiral precursor for the synthesis of angiotensin-converting enzyme (ACE) inhibitors .

Pharmacokinetics

Its boiling point is 132 °C/2 mmHg, and it has a density of 1.091 g/mL at 25 °C . These properties may influence its absorption and distribution within the body.

Result of Action

The reduction of Ethyl 2-Oxo-4-phenylbutyrate d5 results in the formation of Ethyl ®-2-hydroxy-4-phenylbutanoate . This product is a chiral compound, meaning it can exist in two forms that are mirror images of each other. The ®-form of this compound is particularly important as a precursor in the synthesis of ACE inhibitors .

Action Environment

The action of Ethyl 2-Oxo-4-phenylbutyrate d5 can be influenced by various environmental factors. For instance, the presence of an ionic liquid has been reported to affect the asymmetric reduction of Ethyl 2-Oxo-4-phenylbutyrate d5 by Saccharomyces cerevisiae . This suggests that the compound’s action, efficacy, and stability may be influenced by the chemical environment in which it is used.

生化分析

Biochemical Properties

Ethyl 2-Oxo-4-phenylbutyrate d5 plays a significant role in biochemical reactions, particularly in the study of enzyme-catalyzed processes. This compound is known to interact with several enzymes, including carbonyl reductases and dehydrogenases. These enzymes catalyze the reduction of Ethyl 2-Oxo-4-phenylbutyrate d5 to its corresponding alcohol, Ethyl ®-2-hydroxy-4-phenylbutyrate . The interaction between Ethyl 2-Oxo-4-phenylbutyrate d5 and these enzymes is crucial for understanding the stereospecificity and kinetics of enzyme-catalyzed reductions.

Cellular Effects

Ethyl 2-Oxo-4-phenylbutyrate d5 has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that Ethyl 2-Oxo-4-phenylbutyrate d5 can modulate the activity of key signaling molecules, leading to changes in gene expression patterns . Additionally, this compound has been observed to alter cellular metabolism by affecting the flux of metabolites through specific pathways.

Molecular Mechanism

The molecular mechanism of Ethyl 2-Oxo-4-phenylbutyrate d5 involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. This compound binds to the active sites of enzymes, such as carbonyl reductases, and modulates their activity . The binding interactions are often stereospecific, resulting in the selective reduction of Ethyl 2-Oxo-4-phenylbutyrate d5 to its corresponding alcohol. Furthermore, Ethyl 2-Oxo-4-phenylbutyrate d5 can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 2-Oxo-4-phenylbutyrate d5 can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The long-term effects of Ethyl 2-Oxo-4-phenylbutyrate d5 on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting changes in cellular metabolism and gene expression over time.

Dosage Effects in Animal Models

The effects of Ethyl 2-Oxo-4-phenylbutyrate d5 vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as enzyme inhibition and metabolic disturbances . Threshold effects have been observed, indicating that there is a specific dosage range within which Ethyl 2-Oxo-4-phenylbutyrate d5 exerts its biochemical effects without causing significant toxicity.

Metabolic Pathways

Ethyl 2-Oxo-4-phenylbutyrate d5 is involved in several metabolic pathways, including those related to the reduction of carbonyl compounds. This compound interacts with enzymes such as carbonyl reductases and dehydrogenases, which catalyze its conversion to Ethyl ®-2-hydroxy-4-phenylbutyrate . The involvement of Ethyl 2-Oxo-4-phenylbutyrate d5 in these pathways can affect metabolic flux and the levels of specific metabolites.

Transport and Distribution

Within cells and tissues, Ethyl 2-Oxo-4-phenylbutyrate d5 is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The transport and distribution of Ethyl 2-Oxo-4-phenylbutyrate d5 are essential for its biochemical activity and its effects on cellular processes.

Subcellular Localization

The subcellular localization of Ethyl 2-Oxo-4-phenylbutyrate d5 is influenced by targeting signals and post-translational modifications. This compound is often directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . The localization of Ethyl 2-Oxo-4-phenylbutyrate d5 can impact its activity and function, making it an important factor in its overall biochemical behavior.

属性

IUPAC Name |

ethyl 2-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3/i3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPXIOGYOLJXMZ-DKFMXDSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCC(=O)C(=O)OCC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747770 | |

| Record name | Ethyl 2-oxo-4-(~2~H_5_)phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189911-53-2 | |

| Record name | Ethyl 2-oxo-4-(~2~H_5_)phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

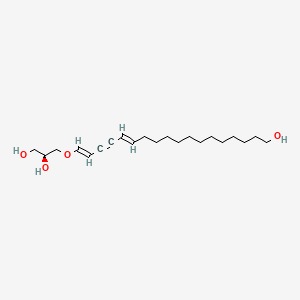

![3-[(2-Hydroxyethyl)disulfanyl]propanoic acid](/img/structure/B562613.png)

![Sodium;hydroxy-[1-hydroxy-3-[pentyl(trideuteriomethyl)amino]-1-phosphonopropyl]phosphinate](/img/structure/B562616.png)